molecular formula C12H17F3N2O6 B13137139 (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid

(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid

Katalognummer: B13137139
Molekulargewicht: 342.27 g/mol
InChI-Schlüssel: DXYMKGOWWDHHLL-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid is a synthetic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with modified functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired outcome.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid shares similarities with other compounds that have trifluoroacetamido and succinic acid moieties.
  • Examples of similar compounds include (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)glutaric acid and (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)adipic acid.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H17F3N2O6

Molekulargewicht

342.27 g/mol

IUPAC-Name

(2S)-2-[6-[(2,2,2-trifluoroacetyl)amino]hexanoylamino]butanedioic acid

InChI

InChI=1S/C12H17F3N2O6/c13-12(14,15)11(23)16-5-3-1-2-4-8(18)17-7(10(21)22)6-9(19)20/h7H,1-6H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)/t7-/m0/s1

InChI-Schlüssel

DXYMKGOWWDHHLL-ZETCQYMHSA-N

Isomerische SMILES

C(CCC(=O)N[C@@H](CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F

Kanonische SMILES

C(CCC(=O)NC(CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.